Flonicamid

Catalog No.
S528080
CAS No.
158062-67-0
M.F
C9H6F3N3O
M. Wt
229.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flonicamid

CAS Number

158062-67-0

Product Name

Flonicamid

IUPAC Name

N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16)

InChI Key

RLQJEEJISHYWON-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N

Solubility

In water, 5.2X10+3 mg/L at 20 °C

Synonyms

carbine, flonicamid, N-cyanomethyl-4-trifluoromethylnicotinamide

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N

Description

The exact mass of the compound Flonicamid is 229.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.2x10+3 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Researchers are interested in understanding how flonicamid kills insects. Studies have shown that it disrupts the feeding behavior of insects by interfering with their stylet, the piercing mouthpart used to suck sap from plants. This prevents them from ingesting nutrients and leads to starvation [1].

  • Source: A study on the toxicity of flonicamid to cotton leafhopper

Efficacy against Specific Pests

Flonicamid's effectiveness against various insect pests is a major area of research. Studies have demonstrated its success in controlling aphids, whiteflies, and planthoppers across a range of crops including vegetables, fruits, and grains [1, 2].

  • Source 1: Research and development of a novel insecticide, flonicamid:
  • Source 2: Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops:

Environmental Impact

The potential environmental impact of flonicamid is another crucial research area. Scientists are studying factors like degradation rates in different environments and potential effects on non-target organisms like pollinators [1].

Safety Evaluation

Research is ongoing to assess the safety of flonicamid for human health and the environment. This includes studies on residue levels in crops and potential risks to beneficial insects and other wildlife [2].

  • Source: Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops:

Flonicamid is a systemic insecticide known chemically as N-cyanomethyl-4-(trifluoromethyl)nicotinamide. It is characterized by its unique molecular structure, which includes a trifluoromethyl group that enhances its biological activity against certain pests. Flonicamid is primarily used in agriculture for controlling a variety of aphid species and other sucking insects across various crops, including potatoes, cereals, and cotton. Its low toxicity to beneficial insects makes it an attractive option for integrated pest management strategies .

Flunicamid acts by inhibiting complex III (cytochrome bc1 complex) in the mitochondrial respiratory chain of fungi. This disrupts energy production within the fungal cell, ultimately leading to cell death.

  • Toxicity: Flunicamid is considered moderately toxic, with an oral LD50 (rat) of 1230 mg/kg. However, specific data on its effects on humans and other organisms is limited.
  • Flammability: Not readily flammable [].
  • Reactivity: No data available on specific reactions with other chemicals.
That are essential for its efficacy as an insecticide. The compound exhibits a notable reaction with formic acid, which promotes its ionization, enhancing its detection and analysis in various matrices. This ionization is crucial for chromatographic techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which is often used to quantify flonicamid residues in agricultural products . Additionally, flonicamid's stability under various environmental conditions contributes to its effectiveness as a pesticide.

Flonicamid demonstrates significant biological activity, particularly against aphids. Its mode of action involves the rapid inhibition of feeding behavior in these pests, which leads to their eventual death. Unlike many conventional insecticides, flonicamid does not exhibit cross-resistance with other insecticide classes, making it effective even against populations that have developed resistance to other treatments. The compound has shown efficacy in controlling not only aphids but also whiteflies, planthoppers, and leafhoppers . Its systemic and translaminar activity allows it to move through plant tissues, providing protection to untreated leaves.

The synthesis of flonicamid involves several key steps starting from readily available precursors. Initially, 4-(trifluoromethyl)nicotinic acid is synthesized through the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate. This intermediate is then converted into amide derivatives by reacting with appropriate amines and acid chlorides. The final product is obtained by careful purification processes to ensure high yield and purity . The synthesis has been optimized over the years to improve efficiency and reduce costs.

Flonicamid is primarily utilized in agricultural settings as a foliar insecticide for crops such as apples, peaches, wheat, and various vegetables. It is applied at rates between 50-100 grams active ingredient per hectare and is particularly effective against aphids due to its unique mode of action. The compound's low toxicity profile towards non-target organisms makes it suitable for use in integrated pest management programs . Additionally, flonicamid can be applied both as a soil treatment and through foliar sprays.

Studies on flonicamid have highlighted its interactions with various environmental factors and other chemicals. For instance, research indicates that flonicamid can be affected by soil properties and climatic conditions that influence its dissipation rates in crops. The half-life of flonicamid varies significantly across different crops and regions, ranging from approximately 2 to 10 days depending on environmental conditions . Furthermore, interaction studies suggest that flonicamid does not adversely affect beneficial insects such as pollinators or natural predators of pests.

Flonicamid belongs to a class of compounds that share structural similarities but differ in their biological activity profiles. Below are some similar compounds:

Compound NameChemical StructureUnique Features
PymetrozineN-(2-methylphenyl)-N'-[(4-methylphenyl)thio]ureaSelective against aphids; affects feeding behavior
AcetamipridN-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidineBroad-spectrum activity; impacts nervous system
Thiamethoxam(2-chloro-5-thiazolyl)methyl-[(6-chloro-3-pyridyl)methyl]amineNeonicotinoid; affects synaptic transmission

Uniqueness of Flonicamid: Flonicamid stands out due to its novel mode of action that specifically targets aphid feeding without affecting beneficial insects significantly. Its systemic properties allow it to protect new growth effectively, making it particularly useful in integrated pest management systems where the preservation of beneficial species is crucial .

Flonicamid represents a significant advancement in pyridinecarboxamide insecticide chemistry, with its synthesis centered on the preparation of key intermediates and their subsequent transformation through carefully controlled chemical processes [1]. The manufacturing of flonicamid has evolved from laboratory-scale synthesis to industrial production through the optimization of synthetic pathways and the development of robust quality control protocols.

Synthetic Pathways and Key Intermediates

The synthesis of flonicamid follows several established synthetic routes, each characterized by specific intermediates and reaction conditions. The most commercially viable approach involves the sequential preparation of 4-trifluoromethyl nicotinic acid followed by its condensation with aminoacetonitrile derivatives [1] [2].

4-Trifluoromethyl Nicotinic Acid Synthesis

The synthesis of 4-trifluoromethyl nicotinic acid represents the critical first step in flonicamid production and can be accomplished through multiple synthetic strategies [3] [4]. The most industrially relevant pathway involves a three-step sequence starting from readily available starting materials.

The optimized synthetic route begins with the acylation of vinyl ethyl ether using trifluoroacetyl chloride in the presence of catalytic amounts of triethylamine or pyridine [3]. This reaction proceeds at temperatures ranging from -10°C to 30°C over 3-7 hours, yielding 4-ethoxy-1,1,1-trifluoro-3-en-2-one with yields between 68.5% and 92.3% depending on the specific reaction conditions employed [3].

The subsequent cyclization step involves the reaction of the enone intermediate with 3-amino acrylonitrile under basic conditions [3]. Sodium methoxide or sodium hydroxide serves as the catalyst, with the reaction conducted at temperatures between 50°C and 100°C for periods ranging from 3 to 9 hours [3]. This cyclization forms the pyridine ring system and generates 4-trifluoromethyl nicotinonitrile with yields varying from 51.6% to 96.7% [3].

The final hydrolysis step converts the nitrile functionality to the corresponding carboxylic acid through treatment with sodium hydroxide at elevated temperatures [3]. The reaction typically requires 5-10 hours at temperatures between 60°C and 100°C, followed by acidification to precipitate the desired 4-trifluoromethyl nicotinic acid with yields ranging from 76.5% to 98.3% [3].

An alternative synthetic approach utilizes the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate to generate 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile as the key intermediate [1]. This traditional route, while historically significant, offers lower overall yields and presents greater challenges for industrial scale-up due to the requirement for harsh reaction conditions and the formation of multiple byproducts.

Condensation with Aminoacetonitrile Derivatives

The formation of flonicamid from 4-trifluoromethyl nicotinic acid involves the conversion of the carboxylic acid to the corresponding acid chloride followed by condensation with aminoacetonitrile [1] [2]. This process represents the final transformation in the synthetic sequence and requires careful control of reaction parameters to achieve high yields and purity.

The acid chloride formation typically employs thionyl chloride as the chlorinating agent in the presence of a suitable solvent such as benzene and catalytic amounts of dimethylformamide [2]. The reaction proceeds at temperatures between 60°C and 80°C over 3-4 hours, with the excess thionyl chloride and solvent removed under reduced pressure to afford 4-trifluoromethylnicotinoyl chloride [2].

The condensation reaction between the acid chloride and aminoacetonitrile (also known as glycine nitrile or cyanomethylamine) proceeds under reflux conditions in toluene [2]. The reaction temperature typically ranges from 110°C to 130°C, with reaction times of 3.5 to 4 hours being optimal for complete conversion [2]. The molar ratio of acid chloride to aminoacetonitrile is typically maintained between 1:2 and 1:3 to ensure complete consumption of the acid chloride and minimize hydrolysis side reactions [2].

The crude product obtained from this condensation contains N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide (flonicamid) along with various impurities including unreacted starting materials and hydrolysis products [2]. The purification process involves initial treatment with aqueous sodium carbonate solution at concentrations of 3-4% to neutralize residual acid chloride and facilitate the separation of flonicamid [2]. The crystallization is conducted at reduced temperatures (0-5°C) to maximize product recovery and purity [2].

Industrial-Scale Production Methodologies

The transition from laboratory synthesis to industrial production of flonicamid has necessitated the development of robust manufacturing processes capable of delivering consistent quality at commercial scale [4]. Industrial production methodologies incorporate principles of green chemistry, process safety, and economic efficiency while maintaining strict quality standards.

The industrial synthesis pathway adopted by major manufacturers follows the 4-trifluoromethyl nicotinic acid route due to its superior atom economy and reduced environmental impact [1]. The process begins with the preparation and purification of starting materials, including trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile, all of which must meet stringent purity specifications to ensure consistent product quality [3].

Raw material preparation involves the storage and handling of chemicals under controlled conditions to prevent degradation and contamination [4]. Trifluoroacetyl chloride requires storage under anhydrous conditions due to its susceptibility to hydrolysis, while vinyl ethyl ether must be protected from polymerization through the addition of stabilizers and storage at reduced temperatures [3].

The acid chloride formation step in industrial processes employs continuous or semi-batch reactor configurations to optimize heat and mass transfer [2]. The use of benzene as solvent, while effective for laboratory synthesis, has been largely replaced by more environmentally acceptable alternatives such as toluene or dichloromethane in industrial applications [2]. Process control systems monitor critical parameters including temperature, pressure, and reaction conversion to ensure consistent product quality and yield [4].

The condensation reaction utilizes large-scale reactors equipped with efficient agitation systems and temperature control capabilities [2]. The removal of toluene solvent is accomplished through distillation under reduced pressure, with solvent recovery and recycling systems implemented to minimize waste generation and reduce operating costs [2]. The recovered toluene undergoes purification to remove trace impurities before reuse in subsequent batches [4].

Crystallization processes in industrial settings employ specialized crystallizers designed to control nucleation and crystal growth rates [2]. Temperature control during crystallization is critical for achieving the desired particle size distribution and polymorphic form of flonicamid [5]. The use of seeding techniques and controlled cooling rates helps ensure reproducible crystal properties and facilitates downstream processing operations [2].

Current industrial production capacity for flonicamid has expanded significantly, with major manufacturers in China, including Jiangxi Huihe Chemical, operating facilities capable of producing hundreds of tons annually [6]. These facilities incorporate advanced process control systems, automated material handling equipment, and comprehensive quality assurance programs to ensure consistent product delivery [6].

Purification and Quality Control Protocols

The purification of flonicamid and the implementation of comprehensive quality control protocols represent critical aspects of the manufacturing process that directly impact product efficacy and regulatory compliance [5] [7]. These protocols encompass analytical method development, specification setting, and continuous monitoring throughout the production cycle.

The primary purification methodology for flonicamid involves recrystallization from appropriate solvents to achieve the required purity specifications [2]. The selection of recrystallization solvents considers factors including solubility characteristics, impurity rejection capabilities, and environmental acceptability [8]. Commonly employed solvents include methanol, ethanol, and water-alcohol mixtures, with the specific choice dependent on the impurity profile of the crude product [2].

The recrystallization process typically involves dissolution of the crude flonicamid in the selected solvent at elevated temperatures, followed by controlled cooling to induce crystallization [2]. The addition of activated carbon during the dissolution step helps remove colored impurities and trace organic contaminants [7]. Filtration through appropriate filter media removes insoluble impurities and the activated carbon prior to crystallization [5].

Temperature control during the cooling phase is critical for achieving optimal crystal size distribution and minimizing the formation of polymorphic variants [8]. Cooling rates are typically maintained between 0.5°C and 2°C per hour to allow proper crystal development while avoiding excessive nucleation that could lead to fine particle formation [5]. Seeding with pure flonicamid crystals at the appropriate supersaturation level helps control the crystallization process and ensures consistent product characteristics [2].

Analytical method development for flonicamid quality control employs high-performance liquid chromatography as the primary analytical technique [7] [9]. The HPLC method utilizes reverse-phase chromatography with C18 stationary phases and mobile phases consisting of acetonitrile-water mixtures with appropriate pH modification [7]. Detection is accomplished using ultraviolet absorption at 230 nanometers, providing sensitive and selective quantification of flonicamid and related impurities [7].

The specificity of the HPLC method enables the separation and quantification of synthetic impurities, degradation products, and residual starting materials [7]. Method validation parameters include linearity, accuracy, precision, detection limits, and system suitability requirements [7]. The validated methods demonstrate linearity over the concentration range of 0.001 to 5 milligrams per liter with correlation coefficients exceeding 0.999 [5].

Quality control specifications for flonicamid establish minimum purity requirements of 96.0% as determined by HPLC analysis [10] [4]. Water content limitations of 0.5% maximum are enforced through Karl Fischer titration to prevent hydrolysis and maintain chemical stability [7]. Melting point specifications of 157.0-159.0°C serve as an identity test and polymorphic control measure [10] [7].

Residual solvent analysis employs gas chromatography-mass spectrometry or gas chromatography with flame ionization detection to quantify organic volatile impurities [9]. Limits for individual solvents are established based on regulatory guidelines, with typical specifications requiring less than 0.1% for each solvent class [4]. Heavy metals analysis utilizes inductively coupled plasma mass spectrometry to ensure compliance with pharmacopeial limits of 10 parts per million maximum [7].

Particle size analysis employs laser diffraction techniques to characterize the physical properties of the final product [7]. The particle size distribution affects various performance characteristics including dissolution rate, flowability, and formulation behavior [5]. Typical specifications require a median particle size (D50) between 5 and 50 micrometers to optimize these properties [7].

Process analytical technology implementation in flonicamid manufacturing includes real-time monitoring of critical quality attributes during production [5]. Near-infrared spectroscopy and Raman spectroscopy provide non-destructive analysis capabilities for monitoring reaction progress, crystallization behavior, and final product quality [11]. These technologies enable immediate process adjustments and reduce the need for extensive offline testing [5].

Environmental monitoring protocols address the potential presence of flonicamid and its metabolites in production facility effluents [12]. Analytical methods based on liquid chromatography-tandem mass spectrometry provide sensitive detection capabilities for environmental samples [9] [13]. These methods support compliance with environmental regulations and demonstrate responsible manufacturing practices [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White crystalline powder

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

229.04629631 g/mol

Monoisotopic Mass

229.04629631 g/mol

Heavy Atom Count

16

Density

1.531 at 20 °C

LogP

log Kow = 0.30

Odor

Odorless

Appearance

Solid powder

Melting Point

157.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9500W2Z53J

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C

Pictograms

Irritant

Irritant

Other CAS

158062-67-0

Absorption Distribution and Excretion

Five CRL:CD (SD)IGS BR rats/sex/level were dosed by gavage in 0.75% methylcellulose suspension with single administrations of either low or high doses of flonicamid. Intended dose levels were 2 and 50 mg/kg for both the pilot excretion study and for the pilot pharmacokinetics study. By error, the actual mean administered doses for the pilot excretion study were 0.85 and 21 mg/kg, which was unlikely to have affected results. The pilot excretion study assessed exhaled CO2 as well as urine, cage washings, and feces at intervals of 24 hr or less for 7 days. No measurable CO2 was detected in exhaled air. Urine plus cage wash samples accounted for 89-92% of administered label. About 5-6% of administered label was found in feces. Only 2-3% of label resided in carcasses at day 7. ... Tmax was estimated to be 0.3 to 0.6 hr.
(14)C Flonicamid (radiolabelled = 98.5% pure; unlabelled = 99.7%) was administered by oral gavage to CRL:CD (SD)IGS BR rats at 0 (0.75% methylcellulose/HPLC Grade H2O; 1/sex/dose at 6 and 168 hr termination), 2 mg/kg (3/sex/time point at 0.5, 6, 24 hours and 5/sex at 168 hour termination) and 400 mg/kg (3/sex/time point at 0.5, 6, 24 hours and 5/sex at 168 hour termination) to determine elimination and distribution. At 2 and 400 mg/kg, (14)C Flonicamid radioactivity was rapidly absorbed and excreted. A quantitative recovery was achieved during the 168 hour collection period. Urine contained 90% (including cage wash) of administered radioactivity, the majority of which was obtained within 24 hours of dosing at 2 mg/kg and by 48 hours at 400 mg/kg. Fecal elimination at 2 and 400 mg/kg was 5% of administered dose. In tissues, radioactivity levels increased rapidly with maximum concentrations mirroring those observed in the blood. While radioactivity was observed at all early time points in tissues, by 168 hours the levels had (where detectable) decreased by 50 - 100 fold. By 168 hours the carcasses contained 2% of radioactivity and liver had the highest tissue content (< 0.15%). At 2 mg/kg the greatest concentrations of radioactivity at 0.5 hours post dose for males and females respectively in liver (2.54-2.50 ug eq/g), kidney (2.35-2.67 ug eq/g), adrenals (5.07-6.52 ug eq/g), thyroid (4.02-4.26 ug eq/g) and ovaries (females - 3.77 ug eq/g). At 400 mg/kg males had the greatest concentration of radiolabel at 3 hours post dose in the liver (442 ug eq/g), kidney (311 ug eq/g), adrenals (672 ug eq/g) and thyroid (652 ug eq/g). Females had the greatest radiolabel concentrations at 1 hour post dose for liver (325 ug eq/g), kidney (359 ug eq/g), adrenals (689 ug eq/g) and thyroid (782 ug eq/g).
(14)C Flonicamid (radiolabelled = 98.5% pure; unlabelled = 99.7%) was administered by oral gavage to CRL:CD (SD)IGS BR rats at 0 (0.75% methylcellulose/HPLC Grade H2O; 1/sex/dose), 2 and 400 mg/kg (4/sex/dose), followed by a 48 hour termination time. At 2 and 400 mg/kg, (14)C Flonicamid radioactivity was rapidly absorbed and excreted. A quantitative recovery was achieved during the 48 hour collection period. Urine contained 85% (including cage wash) of administered radioactivity at 2 mg/kg and 80% at 400 mg/kg, the majority of which was excreted within 24 hours of dosing. Biliary excretion was low (4% at 2 mg/kg and 5% at 400 mg/kg) and the majority of radiolabel was excreted within the first 24 hours. Low levels of radioactivity were in feces (3.5-5.0%) and carcass (2.0-3.2%) at 2 mg/kg and in feces (3.8%) and carcass (1.5-2.1%). Therefore, biliary excretion was not a significant route of elimination of radioactivity. Increasing dose level had little effect on the disposition of radioactivity and there was no accumulation of radioactivity in the residual carcass. No sex-related differences were observed in any of the parameters measured.

Metabolism Metabolites

The metabolic profile of flonicamid in rats was determined from the 0-48 hour interval rat urine after single dose administration of (14)C- pyridyl-flonicamid by oral gavage in male and female Sprague-Dawley rats at levels of 2 or 400 mg/kg body weight. Flonicamid was the major component in male and female rats with 52-72% of administered dose and the major metabolite is 4-trifluoromethylnicotinamide, with 18-25% of administered dose. Minor metabolites identified were: 4-trifluoromethylnicotinamide N-oxide (3% of administered dose), Flonicamid N-oxide (2% of administered dose), 4-trifluoromethylnicotinamide (1% of administered dose), 4-trifluoromethylnicotinamide conjugate (0.52% of administered dose), OH-4-trifluoromethylnicotinamide (0.44% of administered dose), TFNA (0.36% of administered dose), and 4-trifluoromethylnicotinamide N-Oxide conjugates (0.30% of administered dose). TFNG was not detected in the urine. Analysis of flonicamid rat metabolism for repeated dosing gave the following results: Flonicamid (46-54% of administered dose) and 4-trifluoromethylnicotinamide (21-27% administered dose) were the major components found in rat urine following multiple low doses of (14)C- pyridyl-flonicamid.
In liver samples, the major components in male rat liver following 0.5 and 6 hours were flonicamid (51% and 27% total radioactive residues, respectively) and N-(4-trifluoromethylnicotinoyl)glycine (24% and 8% of total radioactive residues, respectively). 4-Trifluoromethylnicotinamide was 10% of total radioactive residues after 0.5 hours and 45% after 6 hours. In the rat biliary study, flonicamid was rapidly absorbed and excreted in the urine within 24 hours. ... The metabolic pathway of flonicamid in rats involves hydrolysis of the cyano (-CN) and amide (-CONH2) functional groups in the flonicamid molecule, although in rats, flonicamid was further metabolized by several routes, including N-oxidation and hydroxylation of the pyridine ring, leading to multiple metabolites.
(14)C Flonicamid (radiolabelled = 98.5% pure; unlabelled = 99.7%) was used in 3 experiments in order to characterize metabolism in CRL:CD (SD)IGS BR rats: Study #1(Biliary): 4 rats/sex/dose were administered a single oral gavage dose of (14)C Flonicamid at 2 or 400 mg/kg, then terminated at 48 hours. Study #2 (Single-Dose Excretion): 3 or 5/sex/dose/time point were treated with a single oral gavage dose of (14)C Flonicamid at 2 or 400 mg/kg and terminated at 0.5, 6, 24 and 168 hours (2 mg/kg) or 3 (M), 1 (F), 14.5 (M), 8 (F), 24 and 168 hours. Study #3 (Multi-Dose Excretion): 2/sex/dose/time point were treated with 14 consecutive oral gavage doses of (12)C Flonicamid at 2 mg/kg, then one dose of (14)C Flonicamid on the 15th day before termination at 0.5, 6, 24 and 168 hours following (14)C Flonicamid administration. The negative control and vehicle was 0.75% methylcellulose/HPLC Grade H2O. Livers were collected and analyzed for metabolites in study #2 and #3. Excretion of Flonicamid and metabolites occurred primarily in the urine and to a lesser extent in the feces. It was metabolized by several routes, including nitrile hydrolysis, amide hydrolysis, N-oxidation and hydroxylation of the pyridine ring. Combinations of pathways occurred, leading to the formation of multiple metabolites.
The metabolism of flonicamid was investigated in livestock using lactating goats and laying hens. The test substance was [14C] flonicamid (labeled at the 3 position of the pyridine ring; specific activity 100,000 dpm/ug). In goats, the test substance was administered orally at 10 ppm (4.2x) in the diet for five consecutive days. Milk was collected twice daily throughout the study, and tissues (liver, kidney, muscle, and fat) were collected at sacrifice. In hens, the test substance was also administered orally at 10 ppm (25x) in the diet for five consecutive days. Eggs were collected twice daily throughout the study, and tissues (liver, muscle, skin, and fat) were collected at sacrifice. The available data indicate that the metabolism of flonicamid is similar in goats and hens. The majority of the dose was rapidly excreted. TFNA-AM (4-trifluoromethylnicotinamide) was the major metabolite (29-92% TRR) in goats (tissues and milk) and in laying hens (tissues and eggs). Flonicamid was found in minor quantities in goat and hen matrices, at <6% TRR. TFNAAM was also identified in goat muscle, liver, and kidney in significant quantities (23-31% TRR) in the acid hydrolysates of nonextractable residues. A metabolite determined to be an unstable conjugate of TFNA was identified in goat kidney at 12% TRR and the metabolite OH-TFNAAM was identified in liver acid hydrolysate at 11% /total residues recovered/ (TRR). The metabolism of flonicamid in livestock shows the main pathway of metabolism involves hydrolysis of the cyano and amide functional groups in the molecule ...

Wikipedia

Flonicamid

Biological Half Life

(14)C Flonicamid (radiolabelled = 98.5% pure; unlabelled = 99.7%) was administered by gavage to CRL:CD (SD)IGS BR rats at 0 (0.75% methylcellulose suspension, 1/sex), 2 and 400 mg/kg (5/sex/dose). Blood samples were taken at 0, 10, 20 and 40 minutes and at 1, 2, 3, 4, 8, 24, 48 and 72 hours (terminated at 72 hours) to determine pharmacokinetics. After treatment, Flonicamid was rapidly absorbed and peak plasma radioconcentrations were rapidly achieved. Pharmacokinetics at 2 mg/kg were similar between the sexes but were different at 400 mg/kg. Females had a half-life of 6.8 hours after 400 mg/kg treatment. This was similar to the 4.5 hour half-life after treatment with 2 mg/kg. The average half-life in males at 2 mg/kg was 5.2 hours (similar to females), however at 400 mg/kg the plasma concentrations reached a plateau that lasted several hours (average half-life = 11.6 hours) in males and was statistically significantly different than high dose females and low dose males.

Use Classification

Agrochemicals -> Pesticides
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: T. Toki et al., EP 580374; eidem, US 5360806 (both 1994 to Ishihara Sangyo Kaisha)

Analytic Laboratory Methods

Adequate enforcement methods (FMC No. P-3561M, a Liquid Chromatography/Mass Spectrometry/ Mass Spectrometry (LC/MS/MS) method and FMC No. P-3822, a modification of FMC No. P-3561M) are available to enforce the tolerances for flonicamid and its metabolites, TFNA /4-trifluoromethylnicotinic acid/, TFNA-AM /4-trifluoromethylnicotinamide/, and TFNG /N-(4-trifluoromethylnicotinoyl)glycine/ in plants. For enforcement of tolerances for livestock commodities, three methods are available: LC/MS/MS method (RCC No. 844743) for residues in eggs and livestock tissues; LC/MS method (RCC No. 842993) for residues in milk; and LC/MS/MS method (FMC P3580) which includes an acid hydrolysis step for residues in cattle muscle, kidney, and liver.
Determination of residues in soil and water by LC/MS/MS.

Storage Conditions

Pesticide storage: Keep out of reach of children and animals. Store in original containers only. Store in a cool, dry place and avoid excess heat. Carefully open containers. After partial use, fold and roll back bags, clamp and close tightly. Do not put concentrate or dilute material into food or drink containers. Do not contaminate other pesticides, fertilizers, water, food or feed by storage or disposal. /Beleaf 50 SG Insecticide/

Interactions

This report describes /a case/ of acute exposure to a mixture of spinosad and flonicamid that resulted in a substantial clinical toxicities. An 80-year-old depressed female attempted suicide by drinking a mixture of 80-mL Conserve (Dow AgroSciences, Taipei, Taiwan) and 2-3 gram powder of flonicamid (Ishihara Sangyo Kaisha, Taipei, Taiwan). Spinosad was the main compound ingested. The clinical manifestations were mostly neurological, i.e. consciousness disturbance, shock, respiratory failure, pneumonitis and urinary retention. Endoscopic examination found grade 2a corrosive esophageal injury. After resuscitation, detoxification procedures and intensive care, the patient recovered fully without leaving any chronic sequels. An emerging question arising from this report is, why are the clinical symptoms so severe, given that both compounds were claimed safe in laboratory animals? The answer is unclear. One possible explanation is, the amount of spinosad ingested was far beyond the physiological safety dose that can be handled by human body. Other potential contributors to the clinical toxicities in this patient are the solvent compositions that were found in the Conserve insecticide formulation.[Su TY et al; Hum Exp Toxicol Mar 7 2011

Dates

Last modified: 08-15-2023
1. Ren, M., Niu, J., Hu, B., et al. Block of Kir channels by flonicamid disrupts salivary and renal excretion of insect pests. Insect Biochem. Mol. Biol. 99, 17-26 (2018).
2. Morita, M., Ueda, T., Yoneda, T., et al. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. Pest. Manag. Sci. 63(10), 969-973 (2007).
3. Morita, M., Yoneda, T., and Akiyoshi, N. Research and development of a novel insecticide, flonicamid. J. Pestic. Sci. 39(3), 179-180 (2014).

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